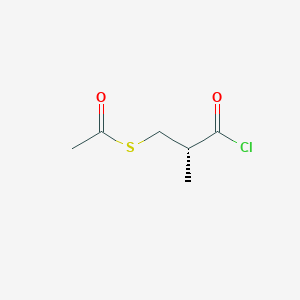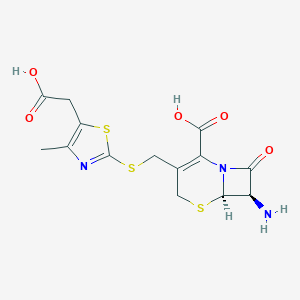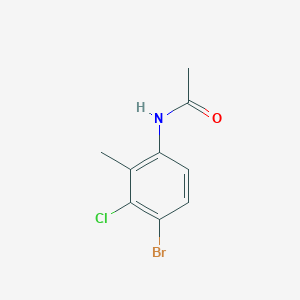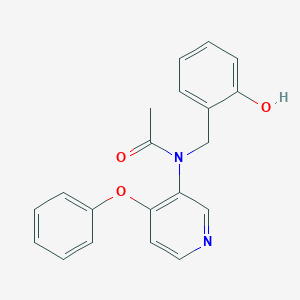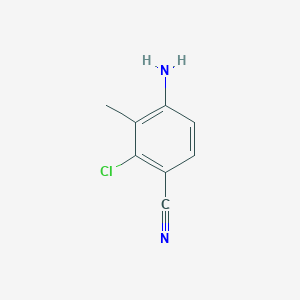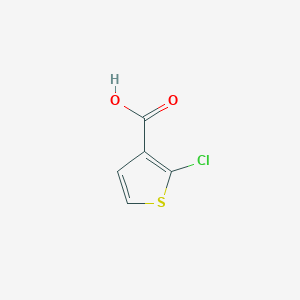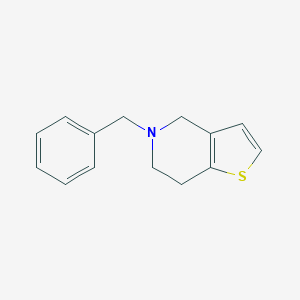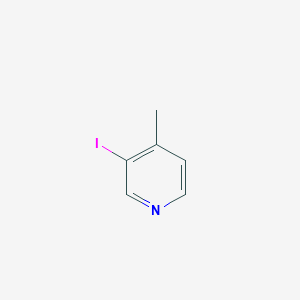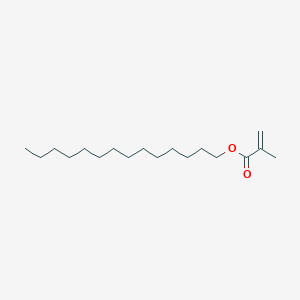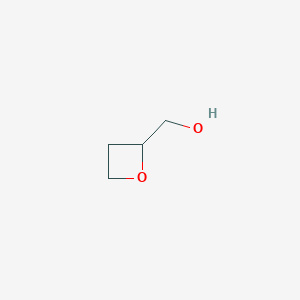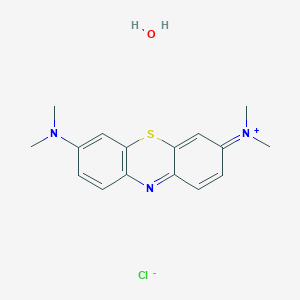
亚甲蓝水合物
描述
Methylene blue hydrate is a heterocyclic aromatic chemical compound with the chemical formula C16H18N3SCl. It is widely recognized for its vibrant blue color and has been used extensively in various scientific fields since its first synthesis in 1876 by Heinrich Caro . Methylene blue hydrate exists in several hydrated crystalline forms, including pentahydrate, dihydrate, and monohydrate .
科学研究应用
Methylene blue hydrate has a wide range of applications in scientific research:
作用机制
Target of Action
Methylene Blue (MB) is a versatile organic dye with diverse biological activities . It primarily targets the mitochondria , specifically the mitochondrial respiratory chain . It also targets nitric oxide synthases and monoamine oxidase (MAO) .
Mode of Action
MB acts as an oxidation-reduction agent . It inhibits the catalytic function of inducible and constitutive nitric oxide synthases via oxidation of enzyme-bound ferrous iron . It also inhibits monoamine oxidase (MAO) and increases the activity of mitochondrial cytochrome C oxidase (complex IV) . MB can act as an alternative electron carrier in the mitochondrial respiratory chain in the case of dysfunctional electron transport chain .
Biochemical Pathways
MB affects several biochemical pathways. It improves mitochondrial function by boosting oxygen metabolism and transport, necessary for mitochondrial respiration and cellular energy production . It also displays anti-inflammatory and anti-apoptotic effects, activates signaling pathways involved in the mitochondrial pool renewal (mitochondrial biogenesis and autophagy), and prevents aggregation of misfolded proteins .
Pharmacokinetics
The pharmacokinetics of MB is complex due to its ability to form several different crystalline hydrates . These hydrates can transform from one to another at different temperatures or humidities . The dehydration kinetics of MB hydrates is investigated according to the variation of one of the main THz characteristic absorption peaks of MB pentahydrate with the heating time at different heating temperatures .
Result of Action
MB has a broad range of effects at the molecular and cellular level. It stabilizes systemic circulation without increasing peripheral resistance, decreases lipid peroxidation, and reduces anoxic tissue injury in brain and heart . It also reduces the age-related decline in grip strength and spatial memory when administered in drinking water .
Action Environment
The action of MB is influenced by environmental factors such as temperature and humidity . Four out of the five hydrates of MB are thermodynamically stable within a certain range of temperature and humidity . Therefore, the environment plays a crucial role in the action, efficacy, and stability of MB.
生化分析
Biochemical Properties
Methylene Blue hydrate inhibits the catalytic function of inducible and constitutive nitric oxide synthases via oxidation of enzyme-bound ferrous iron . It also inhibits monoamine oxidase (MAO) and increases the activity of mitochondrial cytochrome C oxidase (complex IV) .
Cellular Effects
Methylene Blue hydrate has been found to stabilize systemic circulation without increasing peripheral resistance, decrease lipid peroxidation, and reduce anoxic tissue injury in brain and heart in a porcine model of global ischemia and reperfusion injury . It also inhibits MAO activity in the brain and reduces the age-related decline in grip strength and spatial memory in old mice when administered in drinking water at a concentration of 250 μM .
Molecular Mechanism
Methylene Blue hydrate works by increasing mitochondrial respiration and transporting electrons through the electron transport chain to release energy . It also helps improve mitochondrial function by boosting oxygen metabolism and transport, necessary for mitochondrial respiration and cellular energy production .
Temporal Effects in Laboratory Settings
Methylene Blue hydrate has several different crystalline hydrates that can transform from one to another at different temperatures or humidities . The dehydration kinetics of Methylene Blue hydrates have been investigated, showing a clear relation between the dehydration rate and the heating temperature .
Dosage Effects in Animal Models
In animal models, Methylene Blue hydrate has shown to reduce immobility time in the forced swim test in mice, indicating antidepressant-like activity . The effects varied with different dosages, with doses of 15, 30, and 60 mg/kg being tested .
Metabolic Pathways
Methylene Blue hydrate enhances the energy production of cells by acting as an artificial electron carrier in the electron transport chain, a series of proteins embedded in the inner membrane of mitochondria .
Transport and Distribution
Its ability to easily form several stable hydrated crystalline states with different water contents at room temperature and at different humidities suggests a complex interaction with the cellular environment .
Subcellular Localization
This localization is likely due to its role in enhancing mitochondrial respiration .
准备方法
Synthetic Routes and Reaction Conditions: Methylene blue hydrate can be synthesized through the oxidation of dimethyl-p-phenylenediamine in the presence of sodium thiosulfate and hydrochloric acid. The reaction typically proceeds as follows:
C6H4(NH2)2+Na2S2O3+HCl→C16H18N3SCl+NaCl+H2O
Industrial Production Methods: In industrial settings, methylene blue hydrate is produced by the same basic synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The resulting product is then recrystallized from hydrochloric acid aqueous solution to obtain the desired hydrate form .
Types of Reactions:
Oxidation: Methylene blue hydrate can undergo oxidation to form leucomethylene blue, which is colorless.
Reduction: It can be reduced back to methylene blue in the presence of reducing agents such as sodium dithionite.
Substitution: Methylene blue hydrate can participate in substitution reactions where the chloride ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in acidic conditions.
Reduction: Sodium dithionite or other reducing agents in aqueous solution.
Substitution: Various anions in aqueous or organic solvents.
Major Products:
Oxidation: Leucomethylene blue.
Reduction: Methylene blue.
Substitution: Derivatives of methylene blue with different anions.
相似化合物的比较
Methylene blue hydrate can be compared with other similar compounds such as:
New Methylene Blue: Similar in structure but used primarily for different staining purposes.
Methyl Violet: Another dye with different applications in histology and microbiology.
Methyl Blue: Used in different staining procedures and has distinct chemical properties.
Uniqueness: Methylene blue hydrate is unique due to its versatile applications across various scientific disciplines, its reversible redox properties, and its ability to form multiple hydrated crystalline states .
属性
IUPAC Name |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N3S.ClH.H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;/h5-10H,1-4H3;1H;1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVSELLRAGBDLX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7220-79-3, 122965-43-9, 67183-68-0 | |
| Record name | Methylene blue trihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7220-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Bis(dimethylamino)phenothiazin-5-ium, chloride, hydrate (1:1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122965-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylene Blue monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067183680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYLENE BLUE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3YJW1TB3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



